molecular formula C10H11N3S B11826416 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine

Katalognummer: B11826416
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: HMCWAKHAZBKTQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine is an organic compound that features a thiazole ring and a benzene ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities

Vorbereitungsmethoden

The synthesis of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with benzene-1,3-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and benzene rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11N3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C10H11N3S/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,13)

InChI-Schlüssel

HMCWAKHAZBKTQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)NC2=CC=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.